Cas no 1511147-75-3 (3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid)

3-(1H-1,3-Benzodiazol-5-yl)-3-hydroxypropanoic acid is a heterocyclic carboxylic acid derivative featuring a benzimidazole core with a hydroxypropanoic acid substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its bifunctional structure, which combines a bioactive benzimidazole moiety with a polar hydroxy acid group. The presence of both hydrogen bond donors and acceptors enhances its potential for molecular interactions, making it a versatile intermediate in drug discovery and biochemical research. Its structural properties may facilitate applications in designing enzyme inhibitors or chelating agents. The compound's synthetic accessibility and modifiable functional groups further contribute to its utility in developing pharmacologically active molecules.
3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid structure
1511147-75-3 structure
商品名:3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid
CAS番号:1511147-75-3
MF:C10H10N2O3
メガワット:206.198002338409
CID:6501071
PubChem ID:83701629

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-1854109
    • 3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid
    • 1511147-75-3
    • インチ: 1S/C10H10N2O3/c13-9(4-10(14)15)6-1-2-7-8(3-6)12-5-11-7/h1-3,5,9,13H,4H2,(H,11,12)(H,14,15)
    • InChIKey: AFQPGSSZFOYIMG-UHFFFAOYSA-N
    • ほほえんだ: OC(CC(=O)O)C1=CC=C2C(=C1)NC=N2

計算された属性

  • せいみつぶんしりょう: 206.06914219g/mol
  • どういたいしつりょう: 206.06914219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 86.2Ų

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1854109-1.0g
3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid
1511147-75-3
1g
$1029.0 2023-06-01
Enamine
EN300-1854109-10.0g
3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid
1511147-75-3
10g
$4421.0 2023-06-01
Enamine
EN300-1854109-0.25g
3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid
1511147-75-3
0.25g
$946.0 2023-06-01
Enamine
EN300-1854109-5.0g
3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid
1511147-75-3
5g
$2981.0 2023-06-01
Enamine
EN300-1854109-0.1g
3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid
1511147-75-3
0.1g
$904.0 2023-06-01
Enamine
EN300-1854109-0.5g
3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid
1511147-75-3
0.5g
$987.0 2023-06-01
Enamine
EN300-1854109-0.05g
3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid
1511147-75-3
0.05g
$864.0 2023-06-01
Enamine
EN300-1854109-2.5g
3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid
1511147-75-3
2.5g
$2014.0 2023-06-01

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid 関連文献

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acidに関する追加情報

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic Acid: A Comprehensive Overview

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid (CAS No. 1511147-75-3) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This article aims to provide a detailed overview of this compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.

Chemical Structure and Properties

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid is a derivative of benzodiazepine, a class of compounds known for their diverse biological activities. The molecule consists of a benzodiazepine ring system attached to a hydroxypropanoic acid moiety. The presence of the hydroxyl group imparts additional reactivity and solubility properties to the compound. The molecular formula of 3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid is C12H12N2O3, and its molecular weight is approximately 228.24 g/mol.

The compound exhibits good stability under standard laboratory conditions but may require careful handling to avoid degradation in certain environments. Its solubility in water is moderate, and it can be dissolved in organic solvents such as methanol and dimethyl sulfoxide (DMSO).

Synthesis Methods

The synthesis of 3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid has been reported using various methodologies. One common approach involves the reaction of 5-amino-1H-benzodiazepine with an appropriate aldehyde or ketone followed by oxidation to form the carboxylic acid. Another method involves the condensation of 5-amino-1H-benzodiazepine with glyoxylic acid or its derivatives. These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for further research and development.

Biological Activities

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid has shown promising biological activities in several preclinical studies. One of its key properties is its ability to modulate GABA receptors, which are important targets for the treatment of anxiety disorders, epilepsy, and sleep disorders. Recent studies have also explored its potential as an anticonvulsant agent, with preliminary results indicating significant efficacy in animal models.

In addition to its central nervous system (CNS) effects, 3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid has demonstrated anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Clinical Trials and Therapeutic Potential

The therapeutic potential of 3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid is currently being evaluated in various clinical trials. Early-phase trials have focused on assessing its safety and pharmacokinetic profile in healthy volunteers. Preliminary data indicate that the compound is well-tolerated at therapeutic doses with no significant adverse effects reported.

Ongoing phase II trials are investigating the efficacy of 3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid in patients with anxiety disorders and epilepsy. These trials aim to determine optimal dosing regimens and evaluate long-term safety and effectiveness. Preliminary results from these trials are promising, with several patients showing significant improvements in symptom control.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid involves multiple pathways. Its primary mode of action is through the modulation of GABA receptors, which are responsible for inhibitory neurotransmission in the CNS. By enhancing GABAergic signaling, the compound can reduce neuronal excitability and produce anxiolytic effects.

In addition to its GABAergic effects, 3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid has been shown to interact with other neurotransmitter systems. For example, it can modulate serotonin receptors, which play a crucial role in mood regulation and sleep-wake cycles. This multifaceted mechanism of action may contribute to its broad therapeutic potential.

Potential Applications

The diverse biological activities of 3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid make it a promising candidate for several therapeutic applications:

  • Anxiety Disorders: The compound's anxiolytic properties make it a potential treatment for generalized anxiety disorder (GAD), social anxiety disorder (SAD), and other anxiety-related conditions.
  • Epilepsy: Its anticonvulsant effects suggest that it could be used as an adjunct therapy for managing seizures in patients with epilepsy.
  • Inflammatory Diseases: The anti-inflammatory properties of the compound may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD).
  • Sleep Disorders: By modulating GABA receptors and serotonin pathways, the compound may help improve sleep quality and duration in patients with insomnia.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid holds great promise for advancing our understanding of its therapeutic potential. Future studies will likely focus on optimizing dosing regimens, exploring combination therapies with other drugs, and investigating long-term safety profiles.

In conclusion, 3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid (CAS No. 1511477477) is a versatile compound with a wide range of biological activities. Its unique chemical structure and multifaceted mechanism of action make it a valuable candidate for further development in various therapeutic areas. As research continues to uncover new insights into its properties and applications, this compound may play a significant role in improving patient outcomes in multiple clinical settings.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.